molecular formula C11H14N4O2S B1440263 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine CAS No. 1193387-41-5

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Cat. No. B1440263
CAS RN: 1193387-41-5
M. Wt: 266.32 g/mol
InChI Key: VTMBSTPGBSMDNH-UHFFFAOYSA-N
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Description

The compound “1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is related to a class of compounds that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The synthesis involves structure-based design strategies . More specific details about the synthesis process of the exact compound “1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine” were not found in the available resources.

Scientific Research Applications

Cancer Therapeutics

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine: derivatives have shown potent activities as fibroblast growth factor receptor (FGFR) inhibitors . These compounds, particularly one referred to as compound 4h, have demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various types of tumors. The inhibition of these receptors is crucial as they play a role in cell proliferation, migration, and angiogenesis. Compound 4h has been noted for its ability to inhibit breast cancer cell proliferation and induce apoptosis, making it a promising lead compound for cancer therapy .

Pharmacological Pain Management

In the realm of pharmacology, there’s a promising approach that combines fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibition for pain relief . The derivatives of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine could potentially be explored as dual inhibitors, offering a new avenue for the development of analgesics.

Biotechnology Research

The biotechnological applications of this compound include its role as a hinge binder in molecular structures . It can form hydrogen bonds within the hinge region of proteins, influencing the conformation and activity of enzymes. This property is particularly useful in the design of enzyme inhibitors and can be leveraged in the development of new biotechnological tools.

Chemical Synthesis

In chemistry, the pyrrolopyridine core of the compound serves as a versatile building block for the synthesis of various heterocyclic compounds . Its reactivity allows for the construction of complex molecules that can have a wide range of applications, from medicinal chemistry to materials science.

Materials Science

The structural properties of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine make it a candidate for the development of new materials . Its molecular framework could be utilized in creating compounds with specific electronic or photonic properties, which are essential in the advancement of materials science.

Mechanism of Action

Target of Action

The primary targets of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The inhibition of FGFRs by 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The inhibition of FGFRs by 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine results in the inhibition of breast cancer 4T1 cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

3-piperazin-1-ylsulfonyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17,15-6-4-12-5-7-15)10-8-14-11-9(10)2-1-3-13-11/h1-3,8,12H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMBSTPGBSMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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